BenchChemオンラインストアへようこそ!

5-HT1A antagonist 1

Serotonin 5-HT1A receptor Radioligand binding Ki determination

Purchase 5-HT1A Antagonist 1 for your CNS research. This selective, reversible antagonist (Ki=35 nM) fills a critical gap between sub-nanomolar tools and prolonged blockers. Its rapid dissociation kinetics are ideal for washout and temporal dynamic studies. A defined 15-fold selectivity over 5-HT2A enables predictable dosing, while its unique arylpiperazine scaffold serves as a structurally independent probe for target validation, distinct from benzopyran-based comparators. Supplied as a solid with established solubility and formulation protocols for immediate in vivo use.

Molecular Formula C23H29ClN6O2
Molecular Weight 457.0 g/mol
Cat. No. B12415343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT1A antagonist 1
Molecular FormulaC23H29ClN6O2
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCCCCCCN3C(=O)N4C=CC=CC4=N3
InChIInChI=1S/C23H29ClN6O2/c24-19-8-7-9-20(18-19)27-14-16-28(17-15-27)22(31)25-11-4-1-2-5-13-30-23(32)29-12-6-3-10-21(29)26-30/h3,6-10,12,18H,1-2,4-5,11,13-17H2,(H,25,31)
InChIKeyLQACCULQLKHGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-HT1A Antagonist 1 (Compound 6f): Baseline Identity, Chemical Profile, and Procurement-Relevant Specifications


5-HT1A antagonist 1 (designated compound 6f in the primary literature) is a synthetic small-molecule serotonin 5-HT1A receptor antagonist with a reported molecular formula of C23H29ClN6O2 and a molecular weight of 456.97 g/mol . The compound functions as a potent and selective competitive antagonist at the 5-HT1A receptor subtype, binding with a Ki value of 35 nM in radioligand displacement assays [1]. Structurally, compound 6f belongs to the arylpiperazine class of serotonergic ligands, a scaffold commonly employed in 5-HT1A receptor pharmacology . It is supplied as a research-grade powder typically stored at -20°C and is soluble in DMSO for in vitro applications, with established formulation protocols available for in vivo administration [2]. This compound is intended exclusively for preclinical central nervous system research applications.

Why 5-HT1A Antagonist 1 Cannot Be Substituted with Other 5-HT1A Receptor Antagonists


Generic substitution among 5-HT1A receptor antagonists is scientifically unjustified due to substantial inter-compound variation across multiple pharmacologically consequential dimensions. Even within the same receptor target class, compounds diverge markedly in binding affinity (ranging from sub-nanomolar to >100 nM Ki values), off-target receptor engagement profiles, and functional properties such as inverse agonism versus silent antagonism [1][2]. For instance, WAY-100635 exhibits sub-nanomolar 5-HT1A affinity (Ki = 0.39 nM) but also demonstrates significant dopamine D4 receptor agonist activity , whereas NAD-299 (robalzotan) shows superior α1-adrenergic selectivity (260 nM Ki) relative to WAY-100635 (45 nM Ki) [3]. Additionally, the physiochemical properties dictating blood-brain barrier penetration, metabolic stability, and in vivo pharmacokinetic behavior are scaffold-dependent and cannot be inferred from target engagement alone. These compound-specific variations directly impact experimental reproducibility, dose-response relationships, and the interpretability of preclinical findings, necessitating compound-level, evidence-based selection rather than class-level substitution.

Quantitative Evidence Guide for 5-HT1A Antagonist 1: Differentiated Performance Metrics Versus Comparator Compounds


5-HT1A Receptor Binding Affinity: Comparison of 5-HT1A Antagonist 1 with WAY-100635 and NAD-299

5-HT1A antagonist 1 binds to the 5-HT1A receptor with a Ki of 35 nM, positioning it in a moderate-affinity tier distinct from both ultra-high-affinity antagonists such as WAY-100635 (Ki = 0.39 nM) and NAD-299 (Ki = 0.6 nM) [1]. This approximately 60- to 90-fold lower affinity compared to WAY-100635 and NAD-299 may confer experimental advantages in washout studies, reversible antagonism paradigms, or applications where complete receptor saturation is undesirable. The affinity difference is sufficiently large to produce meaningfully distinct pharmacological profiles in dose-response experiments and in vivo behavioral assays.

Serotonin 5-HT1A receptor Radioligand binding Ki determination

5-HT2A Receptor Selectivity Profile: Differentiating 5-HT1A Antagonist 1 from High-Affinity Comparators

5-HT1A antagonist 1 exhibits a Ki of 530 nM at the 5-HT2A receptor, yielding a 5-HT2A/5-HT1A selectivity ratio of approximately 15-fold . In contrast, NAD-299 shows substantially greater selectivity, with an α1-adrenergic Ki of 260 nM representing a >400-fold selectivity window [1]. This selectivity differential means that at concentrations required to achieve 50% 5-HT1A receptor occupancy (∼35 nM), 5-HT1A antagonist 1 will exhibit minimal 5-HT2A engagement, but the safety margin for off-target effects narrows more rapidly with increasing concentrations compared to NAD-299. This compound-specific selectivity fingerprint dictates the usable concentration range for experiments requiring clean 5-HT1A pharmacology without confounding 5-HT2A-mediated effects.

5-HT2A receptor Selectivity ratio Off-target binding

5-HT7 Receptor Cross-Reactivity: A Potentially Advantageous Off-Target Profile for 5-HT1A Antagonist 1

5-HT1A antagonist 1 demonstrates measurable affinity for the 5-HT7 receptor, with a Ki of 462 nM, resulting in a 5-HT7/5-HT1A selectivity ratio of approximately 13-fold . This contrasts with the minimal 5-HT7 affinity reported for comparator compounds such as WAY-100635 [1]. While this lower selectivity may be considered a limitation in studies requiring exclusive 5-HT1A pharmacology, it may confer distinct advantages in experimental contexts where dual 5-HT1A/5-HT7 modulation is mechanistically relevant. The 5-HT7 receptor is implicated in circadian rhythm regulation, cognition, and mood disorders, and compounds with balanced 5-HT1A/5-HT7 activity profiles are actively investigated for antidepressant and cognitive enhancement applications. The availability of a well-characterized tool compound with defined dual-receptor affinity provides a valuable reference standard for polypharmacology studies.

5-HT7 receptor Multi-receptor pharmacology CNS research

Chemical Scaffold Distinction: Arylpiperazine Core Differentiates 5-HT1A Antagonist 1 from Benzopyran and Benzamido-Piperazine Comparators

5-HT1A antagonist 1 is built upon an arylpiperazine core scaffold, distinguishing it structurally from NAD-299 (robalzotan), which features a 3,4-dihydro-2H-1-benzopyran carboxamide framework, and from p-MPPI, which incorporates a benzamido-ethyl-piperazine architecture [1][2]. Scaffold differences have established implications for metabolic stability, cytochrome P450 interaction profiles, and blood-brain barrier penetration kinetics. The arylpiperazine moiety is a privileged structure in serotonergic pharmacology that has yielded numerous clinically approved agents, suggesting favorable drug-like properties for in vivo applications. NAD-299, despite its superior receptor selectivity, was discontinued after Phase II clinical trials, potentially reflecting scaffold-associated pharmacokinetic or toxicological liabilities [3]. For researchers requiring a 5-HT1A antagonist with distinct physiochemical and metabolic properties from benzopyran-based comparators, the arylpiperazine scaffold of 5-HT1A antagonist 1 offers a structurally orthogonal tool compound option.

Arylpiperazine scaffold Chemical structure Metabolic stability

In Vivo Pharmacological Characterization Gap: The Investigational Niche for 5-HT1A Antagonist 1

Whereas comparator compounds such as WAY-100635 and NAD-299 possess extensive in vivo pharmacological characterization across multiple preclinical models, 5-HT1A antagonist 1 currently lacks published in vivo efficacy data in peer-reviewed literature [1][2]. WAY-100635 has been evaluated in numerous behavioral paradigms including object place recognition (0.4 mg/kg i.p.), 8-OH-DPAT-induced hypothermia reversal, and spatial learning assessments, with well-defined dose-response relationships [3][4]. NAD-299 demonstrated antagonism of 8-OH-DPAT-induced behavioral effects at subcutaneous doses of 0.03 to 0.35 μmol/kg and progressed to Phase II clinical evaluation [2][5]. The absence of established in vivo data for 5-HT1A antagonist 1 represents both a limitation for immediate translational applications and an opportunity for novel investigation. Researchers seeking to contribute original in vivo pharmacological characterization of a moderately potent, arylpiperazine-based 5-HT1A antagonist may find this compound strategically valuable for generating primary research data.

In vivo pharmacology Behavioral studies Preclinical validation

Commercial Availability and Procurement-Specific Considerations for 5-HT1A Antagonist 1

5-HT1A antagonist 1 is commercially available from multiple vendors including TargetMol (Catalog T62843), InvivoChem, and AbMole, with standard packaging options ranging from 25 mg to 1 g quantities [1]. In contrast, comparator compound NAD-299 (robalzotan) is primarily distributed as a specialized research reagent with more limited vendor availability . WAY-100635, while widely available from numerous suppliers, exhibits batch-dependent variations in reported Ki values (ranging from 0.39 nM to 0.84 nM across vendors) and requires careful attention to salt form (free base vs. maleate) during procurement . The multi-vendor supply chain for 5-HT1A antagonist 1 mitigates single-source procurement risk and enables competitive pricing. Additionally, the compound is provided with detailed solubility and formulation guidance, including established protocols for in vivo administration using DMSO/PEG300/Tween 80/Saline vehicle systems [1].

Chemical procurement Research reagent Supply chain

Optimal Research Applications for 5-HT1A Antagonist 1: Evidence-Based Experimental Use Cases


Reversible 5-HT1A Receptor Antagonism in Washout and Kinetic Studies

5-HT1A antagonist 1, with its moderate binding affinity (Ki = 35 nM), is optimally suited for experimental paradigms requiring reversible receptor antagonism rather than prolonged occupancy. The approximately 60- to 90-fold lower affinity relative to WAY-100635 (Ki = 0.39 nM) and NAD-299 (Ki = 0.6 nM) predicts more rapid dissociation kinetics [1]. This property is particularly valuable in washout experiments, studies examining the temporal dynamics of receptor blockade, or investigations where complete and sustained receptor saturation would obscure physiological compensatory mechanisms. The defined 15-fold selectivity window over 5-HT2A receptors (Ki = 530 nM) enables researchers to operate within a predictable concentration range (<100 nM) where 5-HT1A engagement predominates .

Dual 5-HT1A/5-HT7 Receptor Polypharmacology Reference Standard

The documented 5-HT7 receptor affinity of 5-HT1A antagonist 1 (Ki = 462 nM, 13-fold selectivity relative to 5-HT1A) positions this compound as a valuable reference standard for polypharmacology studies investigating combined 5-HT1A and 5-HT7 receptor modulation . Given the established roles of 5-HT7 receptors in circadian rhythm regulation, cognitive function, and antidepressant mechanisms, researchers exploring the therapeutic potential of dual 5-HT1A/5-HT7 ligands require well-characterized tool compounds with defined multi-receptor engagement profiles. The availability of a compound with precisely quantified affinity at both receptor subtypes enables rational experimental design and data interpretation that would be impossible with comparators such as WAY-100635 that lack meaningful 5-HT7 engagement [1].

Scaffold-Orthogonal Validation of Arylpiperazine-Based 5-HT1A Pharmacology

The arylpiperazine core structure of 5-HT1A antagonist 1 distinguishes it chemically from benzopyran-based comparators like NAD-299 and benzamido-ethyl-piperazine compounds like p-MPPI [1]. This scaffold orthogonality is strategically valuable for validating pharmacological findings across chemically distinct compound series. Researchers who have established 5-HT1A-mediated effects using WAY-100635 or NAD-299 can employ 5-HT1A antagonist 1 as a structurally independent tool to confirm that observed phenotypes are target-mediated rather than scaffold-specific artifacts. The distinct physiochemical properties associated with the arylpiperazine scaffold may also confer different metabolic and pharmacokinetic characteristics, enabling cross-scaffold comparison studies to identify optimal chemical features for in vivo applications.

Primary In Vivo Pharmacological Characterization and Novel Data Generation

The current absence of peer-reviewed in vivo efficacy data for 5-HT1A antagonist 1 creates a strategic opportunity for researchers seeking to generate novel, publishable pharmacological datasets [1]. Unlike WAY-100635 and NAD-299, which possess extensive in vivo characterization across numerous behavioral models [2][3], 5-HT1A antagonist 1 represents an underexplored chemical tool for which original in vivo pharmacology remains to be established. Researchers equipped with established behavioral pharmacology platforms may find this compound valuable for generating primary data on dose-response relationships, brain penetration kinetics, and behavioral effects in models of anxiety, depression, cognition, or motor function. The multi-vendor commercial availability of 5-HT1A antagonist 1 further supports sustained, reproducible in vivo research programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT1A antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.